molecular formula C26H21BrN2 B12285576 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine

Cat. No.: B12285576
M. Wt: 441.4 g/mol
InChI Key: YZRBEAGOFACMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine typically involves the bromination of a pyrrolo[3,4-b]pyridine precursor followed by the introduction of a trityl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The trityl group can be introduced using trityl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the trityl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine: Lacks the trityl group, which may affect its biological activity and chemical reactivity.

    6-Trityl-5,7-dihydro-4H-pyrrolo[3,4-b]pyridine:

Uniqueness

4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the trityl group. This combination enhances its versatility in chemical reactions and its potential as a building block for synthesizing bioactive molecules. The bromine atom allows for further functionalization through substitution reactions, while the trityl group provides steric protection and can be used as a protecting group in multi-step synthesis .

Properties

Molecular Formula

C26H21BrN2

Molecular Weight

441.4 g/mol

IUPAC Name

4-bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C26H21BrN2/c27-24-16-17-28-25-19-29(18-23(24)25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18-19H2

InChI Key

YZRBEAGOFACMIN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.